molecular formula C14H8N6Na2O6S2 B13829924 4,4-Diazidostilbene-2,2-disulfonic acid disodium salt

4,4-Diazidostilbene-2,2-disulfonic acid disodium salt

Cat. No.: B13829924
M. Wt: 466.4 g/mol
InChI Key: HYYYTIDWAIQGHI-SEPHDYHBSA-L
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Description

4,4-Diazidostilbene-2,2-disulfonic acid disodium salt is an organic compound with the molecular formula C14H8N6Na2O6S2. It is known for its application as a reagent in enzyme immobilization through photo-crosslinking. This compound is water-soluble over a wide pH range and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diazidostilbene-2,2-disulfonic acid disodium salt typically involves the diazotization of 4,4-diaminostilbene-2,2-disulfonic acid followed by azidation. The reaction conditions often require controlled temperatures and the use of sodium azide as the azidating agent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same diazotization and azidation steps, with additional purification stages to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Diazidostilbene-2,2-disulfonic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, photo-crosslinking results in immobilized enzymes, while substitution reactions yield various substituted stilbene derivatives .

Scientific Research Applications

4,4-Diazidostilbene-2,2-disulfonic acid disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diazidostilbene-2,2-disulfonic acid disodium salt primarily involves the activation of azido groups under UV light, leading to the formation of reactive nitrene intermediates. These intermediates can form covalent bonds with target molecules, enabling enzyme immobilization and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Diazidostilbene-2,2-disulfonic acid disodium salt is unique due to its azido groups, which enable photo-crosslinking and enzyme immobilization. This property distinguishes it from other stilbene derivatives that may not have the same reactivity or applications .

Properties

Molecular Formula

C14H8N6Na2O6S2

Molecular Weight

466.4 g/mol

IUPAC Name

disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C14H10N6O6S2.2Na/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b2-1+;;

InChI Key

HYYYTIDWAIQGHI-SEPHDYHBSA-L

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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